2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a [(2,3-dimethylphenyl)carbamoyl]methyl group at the 4-position and a sulfanyl-linked acetamide moiety at the 2-position. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazole and aromatic amide motifs. The molecule’s design combines rigidity (thiazole ring) with flexibility (sulfanyl and carbamoyl linkages), balancing pharmacokinetic properties like solubility and membrane permeability .
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-14-6-4-9-20(15(14)2)27-21(29)11-19-12-31-23(26-19)32-13-22(30)25-18-8-5-7-17(10-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYBMRRNNTMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thioamides, acyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with analogs sharing core features like thiazole rings, sulfanyl linkages, or substituted acetamide groups. Key examples include:
Table 1: Structural and Functional Comparison
Key Research Findings and Insights
Structural Flexibility vs. Rigidity: The target compound’s thiazole core provides rigidity, while the sulfanyl and carbamoyl groups introduce torsional flexibility. This contrasts with oxadiazole-thiazole hybrids (), which exhibit higher planarity but reduced conformational adaptability .
Synthetic Methodologies :
- Carbodiimide-mediated coupling (e.g., EDC/HCl in ) is a common strategy for acetamide derivatives . The target compound likely employs similar steps with tailored intermediates.
- Sulfanyl linkages, as seen in and , often require CS₂/KOH or Na₂CO₃-mediated thiolation .
Biological Activity Trends :
- Thiazole- and triazole-containing acetamides (e.g., ) show anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. The target compound’s 2,3-dimethylphenyl group may enhance lipophilicity, favoring membrane penetration .
- Anti-exudative acetamides () suggest the target compound could be screened for similar efficacy, leveraging its dual acetamide motifs for prostaglandin inhibition .
Biological Activity
The compound 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential interactions with various biological targets, making it a candidate for further research and development in drug design.
Structural Characteristics
The compound is characterized by:
- A thiazole ring , known for its role in enhancing biological activity.
- A dimethylphenyl moiety , which may contribute to its pharmacological properties.
- An acetamide group , which is often associated with improved solubility and bioavailability.
Anticancer Properties
Preliminary studies indicate that compounds with similar thiazole structures often demonstrate anticancer activity. For instance:
- Compounds structurally related to thiazoles have shown selective cytotoxicity against various cancer cell lines, including Caco-2 (colorectal adenocarcinoma) and A549 (lung adenocarcinoma) cells. Research suggests that modifications on the thiazole ring can enhance activity against specific cell lines .
Antibacterial and Antifungal Activity
The thiazole moiety is also linked to antibacterial properties:
- Compounds derived from thiazole structures have been reported to exhibit activity against drug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . These findings highlight the potential of thiazole-containing compounds in addressing antibiotic resistance .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of cell proliferation in cancer cells via apoptosis induction.
- Disruption of bacterial cell wall synthesis , leading to cell lysis.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Aminothiazoles | Thiazole ring with amino group | Antibacterial | Simpler structure; less complex than cyclopropane derivatives |
| Thiazole-containing Benzamides | Benzamide linked to thiazole | Anticancer | Focused on cancer treatment; lacks cyclopropane |
| Cyclopropane Derivatives | Cyclopropane core | Varies widely | Used in drug design but lacks specific targeting seen in this compound |
The uniqueness of this compound lies in its combination of structural features that may contribute to distinct pharmacological profiles not observed in simpler analogs .
Case Studies and Research Findings
- Anticancer Activity : In a study involving Caco-2 cells, compounds similar to this one demonstrated a significant reduction in cell viability (39.8% compared to untreated controls), indicating strong anticancer potential .
- Antibacterial Efficacy : Research has shown that thiazole derivatives can effectively combat resistant bacterial strains, providing a pathway for developing new antibiotics .
- Mechanistic Studies : Further investigations into the interactions between this compound and biological macromolecules are crucial for elucidating its mechanism of action. Studies focusing on binding affinities and activity against specific targets are ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
